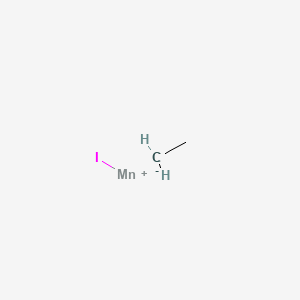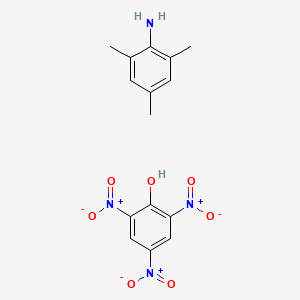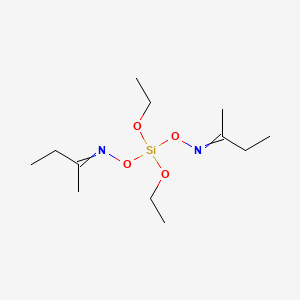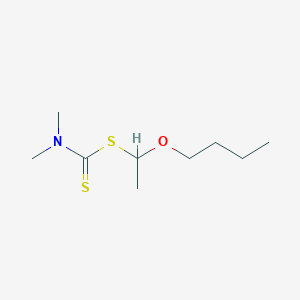![molecular formula C18H20N2O3 B14358063 Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate CAS No. 90167-26-3](/img/structure/B14358063.png)
Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylhydrazinylidene group attached to a benzoate ester. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate typically involves the condensation of 2-phenylhydrazine with an appropriate aldehyde or ketone, followed by esterification. One common method includes the reaction of 2-phenylhydrazine with 5-formyl-2-propoxybenzoic acid under acidic conditions to form the hydrazone intermediate. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives or substituted benzoates.
科学的研究の応用
Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate involves its interaction with specific molecular targets. For instance, in its role as an inhibitor of biofilm formation, the compound targets the sortase A transpeptidase enzyme in Staphylococcus aureus . This enzyme is crucial for the assembly of surface proteins that facilitate biofilm formation. By inhibiting this enzyme, the compound disrupts the biofilm formation process, thereby enhancing the efficacy of conventional antibiotics.
類似化合物との比較
Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate can be compared with other phenylhydrazinylidene derivatives, such as:
2-Phenylhydrazinylidene-3-methylbenzoate: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
5-Methyl-2-phenylhydrazinylidene-4-propoxybenzoate: Another derivative with a different substitution pattern, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities.
特性
CAS番号 |
90167-26-3 |
|---|---|
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC名 |
methyl 5-[(phenylhydrazinylidene)methyl]-2-propoxybenzoate |
InChI |
InChI=1S/C18H20N2O3/c1-3-11-23-17-10-9-14(12-16(17)18(21)22-2)13-19-20-15-7-5-4-6-8-15/h4-10,12-13,20H,3,11H2,1-2H3 |
InChIキー |
QPTYLEOVBAYLDS-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1)C=NNC2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


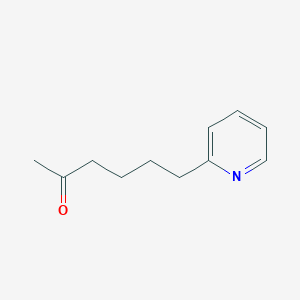
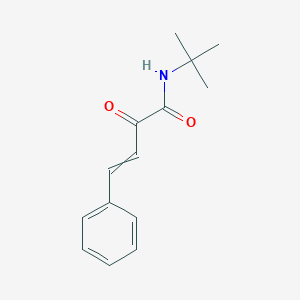
![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
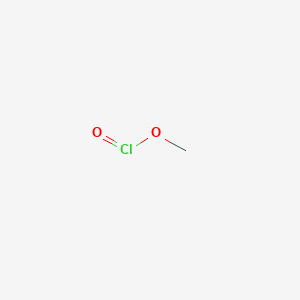
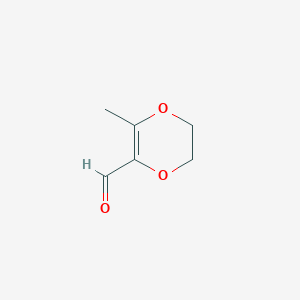

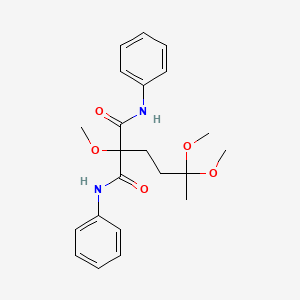
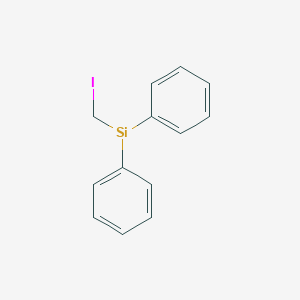
![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)

